N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
CAS No.: 1040686-69-8
Cat. No.: VC2621881
Molecular Formula: C25H27Cl2NO2
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040686-69-8 |
|---|---|
| Molecular Formula | C25H27Cl2NO2 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline |
| Standard InChI | InChI=1S/C25H27Cl2NO2/c26-21-10-15-25(24(27)19-21)30-17-5-4-16-28-22-11-13-23(14-12-22)29-18-6-9-20-7-2-1-3-8-20/h1-3,7-8,10-15,19,28H,4-6,9,16-18H2 |
| Standard InChI Key | IRMOCGVPGNWLOG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline shares structural similarities with the compound N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline, which has a molecular formula of C24H25Cl2NO2 and a molecular weight of 430.38 g/mol . The target compound differs in the positioning of the phenylpropoxy group (at the 4-position rather than the 3-position) and contains an additional methylene unit in the phenylalkoxy chain. This structural difference would likely result in slightly different physical and chemical properties while maintaining similar functional group reactivity.
Structural Features
The compound contains several key structural components:
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A 2,4-dichlorophenoxy moiety linked through a butyl chain
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An aniline core (aminobenzene)
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A 3-phenylpropoxy substituent at the 4-position of the aniline ring
This combination of features creates a molecule with:
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Multiple aromatic rings
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Halogen substituents (two chlorine atoms)
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Ether linkages
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A secondary amine group
Table 1: Key Structural Components of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
| Structural Component | Description | Contribution to Properties |
|---|---|---|
| 2,4-Dichlorophenoxy group | Aromatic ring with two chlorine substituents | Enhances lipophilicity; potential binding interactions |
| Butyl linker | Four-carbon chain | Provides conformational flexibility |
| Aniline core | Aminobenzene structure | Contains secondary amine; potential for H-bonding |
| 3-Phenylpropoxy substituent | Phenyl ring connected via propoxy chain | Increases molecular volume; affects solubility |
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with related compounds, N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline would likely exhibit:
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A molecular weight slightly higher than the related compound (430.38 g/mol)
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High lipophilicity due to multiple aromatic rings and alkyl chains
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Limited water solubility but good solubility in organic solvents
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A relatively high boiling point, similar to other multi-ring aromatic compounds
The physical state at room temperature would likely be a crystalline solid, consistent with other complex aniline derivatives with similar molecular weights.
Chemical Reactivity
The compound contains several reactive functional groups that would influence its chemical behavior:
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The secondary amine group can:
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Act as a nucleophile in substitution reactions
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Undergo N-acylation with acyl chlorides or anhydrides
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Form salts in acidic conditions
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The ether linkages are relatively stable but can undergo cleavage under strong acidic conditions or with specific reagents.
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The aromatic rings can participate in electrophilic aromatic substitution reactions, with reactivity influenced by the existing substituents.
Synthesis Methodology
Reaction Conditions
The specific reaction conditions for the synthesis might include:
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Etherification reactions conducted in polar aprotic solvents (DMF, DMSO) or under phase-transfer conditions
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Base-catalyzed nucleophilic substitutions (using K2CO3, NaOH)
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Moderate heating (50-100°C) to facilitate reactions
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Purification through crystallization or column chromatography
Similar reactions for 2,4-dichlorophenoxy derivatives have been documented, typically utilizing alkaline conditions for etherification reactions .
Chemical Analysis and Characterization
Analytical Techniques
Characterization of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline would typically involve multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features
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Mass Spectrometry to determine molecular weight and fragmentation patterns
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Infrared Spectroscopy to identify functional groups (N-H, C-O-C, aromatic C=C)
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Elemental Analysis to confirm elemental composition
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X-ray Crystallography if crystalline samples are available
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features, including:
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¹H NMR signals for:
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Aromatic protons from all three rings (multiple patterns)
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Methylene protons in the butyl and propoxy chains
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N-H proton (typically broad signal)
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¹³C NMR would show:
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Aromatic carbon signals
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Aliphatic carbon signals
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Carbon atoms adjacent to oxygen and nitrogen (downfield shifted)
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Mass spectrum would likely show:
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Molecular ion peak
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Fragment ions corresponding to cleavage at ether linkages
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Characteristic patterns for chlorine-containing fragments
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